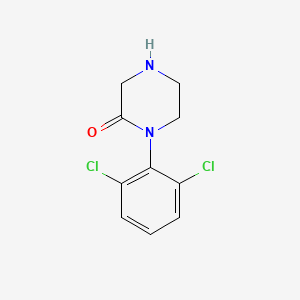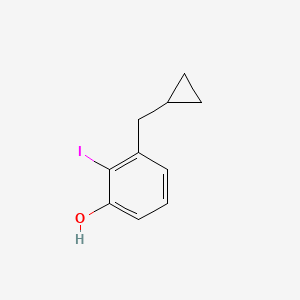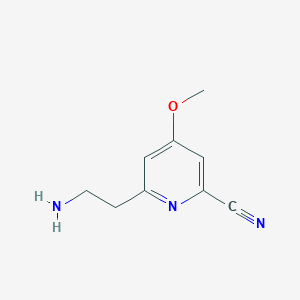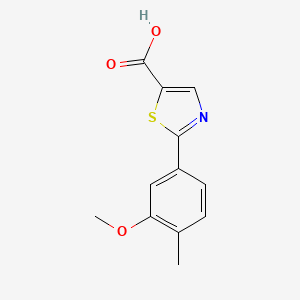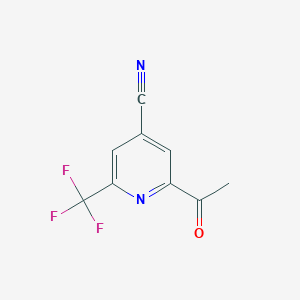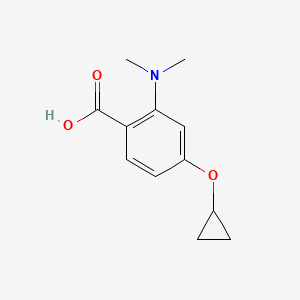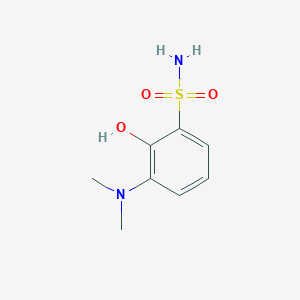
3-(Dimethylamino)-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by reduction to form an amine. This amine is then subjected to sulfonation to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and specific solvents are often employed to facilitate the reactions and improve the overall process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines .
Applications De Recherche Scientifique
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism by which 3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(DIMETHYLAMINO)-1-PROPYLAMINE: Shares the dimethylamino group but differs in the overall structure and functional groups.
DIMETHYLAMINOPROPYLAMINE: Similar in containing a dimethylamino group but has different applications and reactivity
Uniqueness
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H12N2O3S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)6-4-3-5-7(8(6)11)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
Clé InChI |
PXIRNDJFRLTTBN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


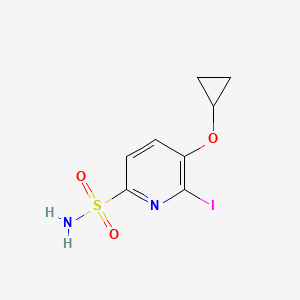
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
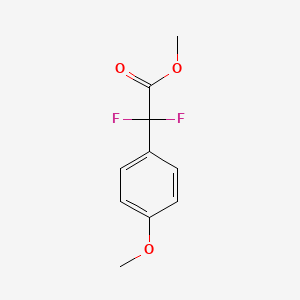
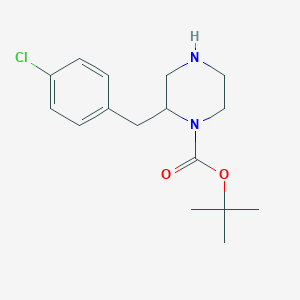
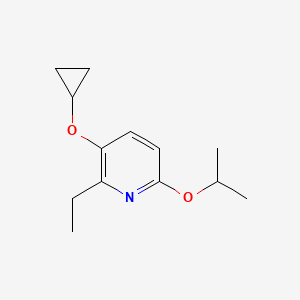
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
